molecular formula C16H16FNO4 B4243951 4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4243951
M. Wt: 305.30 g/mol
InChI Key: MTFKAPQRQRXNKV-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide is an organic compound with the molecular formula C16H16FNO4 It features a benzamide core substituted with a fluoro group at the para position and a 3,4,5-trimethoxyphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-hydroxy-N-(3,4,5-trimethoxyphenyl)benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of apoptosis in cancer cells. Additionally, it may modulate receptor activity, contributing to its anti-inflammatory and anti-microbial effects .

Comparison with Similar Compounds

  • 4-Fluoro-N-(3,4,5-trimethoxyphenyl)aniline
  • 4-Fluoro-N-(3,4,5-trimethoxyphenyl)acetamide
  • 4-Fluoro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

Comparison: 4-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit enhanced potency and selectivity towards certain molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFKAPQRQRXNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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